tert-Butyl 1-(2-fluoro-4-methylbenzyl)piperidin-4-ylcarbamate
Overview
Description
tert-Butyl 1-(2-fluoro-4-methylbenzyl)piperidin-4-ylcarbamate: This compound is characterized by the presence of a tert-butyl group, a fluoro-substituted benzyl group, and a piperidinylcarbamate moiety, which contribute to its distinct chemical behavior and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 1-(2-fluoro-4-methylbenzyl)piperidin-4-ylcarbamate typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the fluoro-substituted benzyl group and the tert-butyl carbamate group. Common synthetic routes include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Fluoro-Substituted Benzyl Group: This step often involves nucleophilic substitution reactions where a fluoro-substituted benzyl halide reacts with the piperidine derivative.
Addition of the tert-Butyl Carbamate Group: This is typically done using tert-butyl chloroformate in the presence of a base to form the carbamate linkage.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 1-(2-fluoro-4-methylbenzyl)piperidin-4-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the fluoro-substituted benzyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may involve the use of bases or acids to facilitate the substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
tert-Butyl 1-(2-fluoro-4-methylbenzyl)piperidin-4-ylcarbamate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of tert-Butyl 1-(2-fluoro-4-methylbenzyl)piperidin-4-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- tert-Butyl 1-(2-chloro-4-methylbenzyl)piperidin-4-ylcarbamate
- tert-Butyl 1-(2-bromo-4-methylbenzyl)piperidin-4-ylcarbamate
- tert-Butyl 1-(2-iodo-4-methylbenzyl)piperidin-4-ylcarbamate
Comparison: tert-Butyl 1-(2-fluoro-4-methylbenzyl)piperidin-4-ylcarbamate is unique due to the presence of the fluoro-substituted benzyl group, which imparts distinct electronic and steric properties compared to its chloro, bromo, and iodo analogs.
Properties
IUPAC Name |
tert-butyl N-[1-[(2-fluoro-4-methylphenyl)methyl]piperidin-4-yl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27FN2O2/c1-13-5-6-14(16(19)11-13)12-21-9-7-15(8-10-21)20-17(22)23-18(2,3)4/h5-6,11,15H,7-10,12H2,1-4H3,(H,20,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYQQHMLINDKHGT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2CCC(CC2)NC(=O)OC(C)(C)C)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301118598 | |
Record name | Carbamic acid, N-[1-[(2-fluoro-4-methylphenyl)methyl]-4-piperidinyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301118598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1286263-56-6 | |
Record name | Carbamic acid, N-[1-[(2-fluoro-4-methylphenyl)methyl]-4-piperidinyl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1286263-56-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-[1-[(2-fluoro-4-methylphenyl)methyl]-4-piperidinyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301118598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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